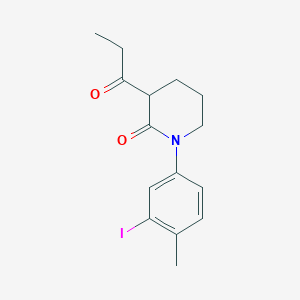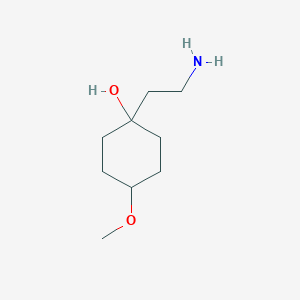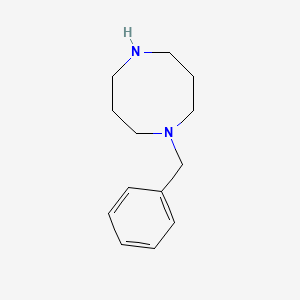
2,4,5-trifluoro-N,3-dihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trifluoro-N,3-dihydroxybenzamide is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 g/mol . It is characterized by the presence of three fluorine atoms and two hydroxyl groups attached to a benzamide core. This compound is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
The synthesis of 2,4,5-trifluoro-N,3-dihydroxybenzamide typically involves the reaction of 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by reduction to the amine and subsequent acylation with an appropriate acyl chloride . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or pyridine to facilitate the reactions.
Analyse Des Réactions Chimiques
2,4,5-Trifluoro-N,3-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
2,4,5-Trifluoro-N,3-dihydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,4,5-trifluoro-N,3-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,4,5-Trifluoro-N,3-dihydroxybenzamide can be compared with other similar compounds, such as:
2,4,5-Trifluorobenzaldehyde: A precursor in the synthesis of this compound.
3,4,5-Trifluorobenzamide: Another trifluorinated benzamide with different substitution patterns and properties.
2,4,5-Trifluorophenylmethanone: A related compound used in similar synthetic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H4F3NO3 |
|---|---|
Poids moléculaire |
207.11 g/mol |
Nom IUPAC |
2,4,5-trifluoro-N,3-dihydroxybenzamide |
InChI |
InChI=1S/C7H4F3NO3/c8-3-1-2(7(13)11-14)4(9)6(12)5(3)10/h1,12,14H,(H,11,13) |
Clé InChI |
GHXMYYZTBMUWCD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)O)F)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


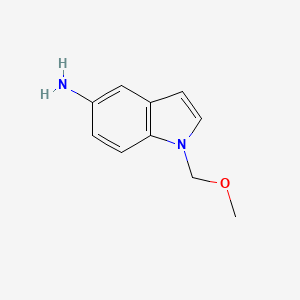
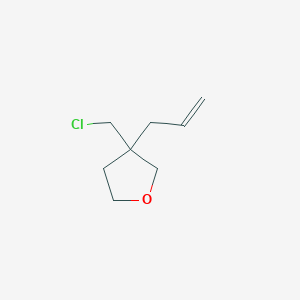

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
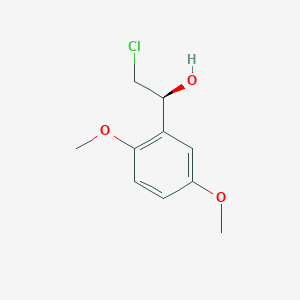
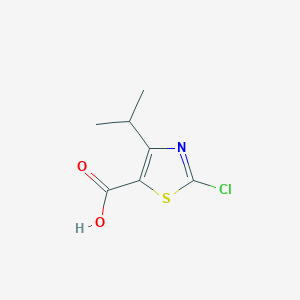
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
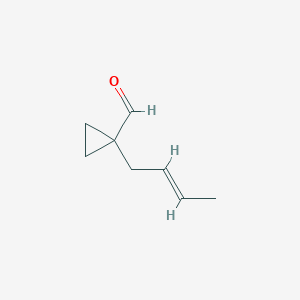
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
